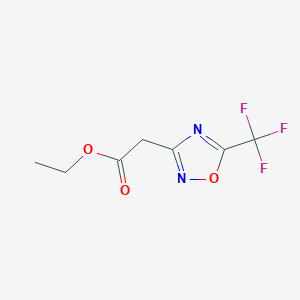

Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O3/c1-2-14-5(13)3-4-11-6(15-12-4)7(8,9)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQHFNKAJHMJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NOC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201168988 | |

| Record name | 1,2,4-Oxadiazole-3-acetic acid, 5-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445951-91-6 | |

| Record name | 1,2,4-Oxadiazole-3-acetic acid, 5-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole-3-acetic acid, 5-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201168988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazoles with Trifluoromethyl Substitution

The predominant synthetic route to 1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with acyl chlorides or activated carboxylic acids. For trifluoromethyl-substituted oxadiazoles, the key intermediate is typically an amidoxime bearing or reacting with a trifluoromethyl-containing acyl component.

Step 1: Preparation of Amidoximes

Amidoximes are generally prepared from the corresponding nitriles by reaction with hydroxylamine hydrochloride under basic conditions.Step 2: O-Acylation of Amidoximes

The amidoxime is acylated using an acyl chloride, anhydride, or activated carboxylic acid to form O-acylamidoxime intermediates.Step 3: Cyclocondensation to 1,2,4-Oxadiazole

The O-acylamidoxime undergoes cyclization to form the 1,2,4-oxadiazole ring. This step is often facilitated by catalysts such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature or by heating.

This general approach has been applied to synthesize various biologically active 1,2,4-oxadiazoles, including those with trifluoromethyl groups.

Specific Preparation of Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate

A representative synthetic route for Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate involves:

Starting Materials:

Ethyl 2-cyanoacetate or its derivatives as the precursor to the amidoxime; trifluoromethyl-substituted acyl chlorides or acids as the acylating agent.Synthesis of Amidoxime:

Ethyl 2-cyanoacetate is treated with hydroxylamine hydrochloride in the presence of a base to yield the corresponding amidoxime.O-Acylation:

The amidoxime is reacted with trifluoromethyl-substituted acyl chloride to form the O-acylamidoxime intermediate.Cyclization:

The intermediate undergoes cyclocondensation catalyzed by TBAF in THF at room temperature, yielding the target 1,2,4-oxadiazole ring with a trifluoromethyl substituent.Purification:

The crude product is purified by flash chromatography using silica gel with a solvent system such as ethyl acetate/petroleum ether.

This method is supported by multiple reports emphasizing the mild conditions and good yields achievable by TBAF-catalyzed cyclization.

Alternative Synthetic Routes and Modifications

Use of Oxalyl Chloride and Guanidine Hydrochloride:

In some synthetic protocols, benzoic acid derivatives are converted to acid chlorides using oxalyl chloride, then reacted with guanidine hydrochloride in basic aqueous medium to form 1,2,4-oxadiazoles. Although this method is more common for aryl-substituted oxadiazoles, it provides a precedent for acid chloride intermediates in oxadiazole synthesis.Photoredox Catalysis and Sydnone Chemistry:

While mainly applied to 1,2,4-triazoles, photoredox catalysis under blue LED irradiation has been used for trifluoromethylated heterocycles. This approach is less common for oxadiazoles but may inspire future methods.Late-Stage Functionalization and Radiolabeling:

For specialized applications such as radiolabeling with fluorine-18, late-stage introduction of trifluoromethyl groups into oxadiazole-containing molecules has been demonstrated, starting from trifluoromethyl-oxadiazole benzoic acids. This is relevant for medicinal chemistry but less so for bulk synthesis of ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate.

Research Findings and Data Summary

Example Experimental Procedure (Adapted)

Synthesis of Amidoxime:

Dissolve ethyl 2-cyanoacetate (1 equiv) in ethanol, add hydroxylamine hydrochloride (1.2 equiv) and sodium carbonate as base. Stir at reflux for 4–6 hours. Cool and isolate amidoxime by filtration or extraction.O-Acylation:

Dissolve amidoxime in dry dichloromethane, cool to 0°C. Add trifluoromethyl-substituted acyl chloride (1.1 equiv) dropwise with stirring. Allow to warm to room temperature and stir for 2 hours.Cyclization:

Add TBAF (0.5–1.0 equiv) in THF to the reaction mixture. Stir at room temperature for 12–16 hours. Monitor reaction progress by TLC.Workup and Purification: Quench reaction with water, extract organic layer, dry over anhydrous sodium sulfate. Concentrate under reduced pressure and purify by silica gel chromatography using ethyl acetate/petroleum ether (1:5) as eluent.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different functionalized derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests that it may exhibit pharmacological properties.

- Antimicrobial Activity : Preliminary studies indicate that compounds containing the oxadiazole moiety can possess antimicrobial properties. Research has shown that derivatives of oxadiazole can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .

- Anti-inflammatory Properties : Some studies have suggested that oxadiazole derivatives can modulate inflammatory responses. Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate may offer similar benefits by acting on specific inflammatory pathways .

Agrochemistry

The compound's unique structure also positions it as a potential agrochemical agent.

- Fungicidal Activity : Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate has been explored for its effectiveness against phytopathogenic fungi. Research indicates that compounds with oxadiazole structures can disrupt fungal cell membranes or inhibit key enzymatic processes necessary for fungal growth .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives, including ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate. The results demonstrated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate | E. coli | 32 µg/mL |

| Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate | S. aureus | 16 µg/mL |

Case Study 2: Fungicidal Activity

In another study focusing on agricultural applications, ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate was tested against various strains of fungi responsible for crop diseases. The compound showed promising results in reducing fungal biomass compared to control groups.

| Fungal Strain | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 75% |

| Botrytis cinerea | 50 | 60% |

Mechanism of Action

The mechanism by which Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Ethyl 3/4-(5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)Benzoate

Structural Differences :

Compounds with Halogen-Substituted Oxadiazoles

Example : N-(3-Benzoyl-3-azabicyclo[3.1.0]hexan-6-yl)-2-(4-fluoro-7-(5-(trichloromethyl)-1,2,4-oxadiazol-3-yl)-1H-indol-3-yl)-2-oxoacetamide (Compound 32) :

- Structural Differences:

- Trichloromethyl (-CCl₃) replaces trifluoromethyl (-CF₃) on the oxadiazole ring.

- Integrated into a complex azabicyclohexane scaffold for HIV-1 inhibition studies.

- Purification involves silica gel chromatography (petroleum ether/ethyl acetate), a common method for oxadiazole derivatives .

Thiadiazole-Based Analogs

Example: (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate :

- Structural Differences: Replaces the 1,2,4-oxadiazole ring with a 1,3,4-thiadiazole ring containing sulfur. Features an amino (-NH₂) substituent instead of -CF₃.

- Applications focus on glycosidase inhibition, diverging from the radiopharmaceutical or antiviral scope of oxadiazoles .

Ethyl 2-(5-((Ethoxycarbonyl)Amino)-1,2,4-Thiadiazol-3-yl)Acetate

- Structural Differences: Substitutes the -CF₃ group with an ethoxycarbonylamino (-NHCOOEt) moiety. Molecular Formula: C₈H₁₁N₃O₄S (vs. C₇H₇F₃N₂O₃).

- Functional Insights: The amino group introduces hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability compared to fluorinated derivatives .

Comparative Data Table

Key Research Findings

Trifluoromethyl vs. Trichloromethyl :

- The -CF₃ group in the target compound offers superior metabolic stability and electron-withdrawing effects compared to -CCl₃, which may enhance binding in hydrophobic pockets but increase toxicity risks .

Oxadiazole vs. Thiadiazole :

- 1,2,4-Oxadiazoles are preferred in radiopharmaceuticals due to their stability under radiolabeling conditions, whereas thiadiazoles are leveraged for enzymatic inhibition via sulfur-mediated interactions .

Synthetic Flexibility :

- The target compound’s acetate chain allows straightforward functionalization, whereas benzoate derivatives require aromatic substitution strategies .

Biological Activity

Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate, identified by its CAS number 1445951-91-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate features a trifluoromethyl group attached to an oxadiazole ring, which is known for enhancing biological activity. The molecular formula is , and it exhibits properties that may contribute to its bioactivity.

The biological activity of oxadiazole derivatives often involves interactions with various biological targets. In particular, compounds containing oxadiazole rings have been shown to exhibit:

- Antibacterial Activity : Many oxadiazole derivatives demonstrate potent antibacterial properties against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Properties : Some studies indicate that oxadiazole derivatives can inhibit key signaling pathways involved in cancer cell proliferation and survival .

- Enzyme Inhibition : Certain analogs have been reported to inhibit specific kinases and other enzymes crucial for cellular signaling .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antibacterial Efficacy : A study highlighted the compound's ability to inhibit bacterial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 2 µM against MRSA strains, indicating significant antibacterial potential .

- Cytotoxicity Assessment : Research involving HaCaT keratinocytes demonstrated that the compound did not affect cell viability at concentrations below 25 µM. However, higher concentrations led to cytotoxic effects, showcasing a concentration-dependent response .

- Inhibition of Kinases : A study focused on the synthesis of triaryl oxadiazoles revealed that some derivatives exhibited potent inhibitory activity towards p38 MAPK. This suggests potential applications in cancer therapy by targeting specific signaling pathways involved in tumor progression .

Q & A

Q. Basic Analytical Characterization

- Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases monitors reaction progress and confirms homogeneity .

- Spectroscopy :

- Elemental analysis : Matches calculated vs. experimental C, H, N, and F percentages to validate purity .

What advanced strategies exist to optimize trifluoromethyl-oxadiazole formation when encountering low yields?

Q. Advanced Reaction Optimization

- Anhydride selection : Substituting trifluoroacetic anhydride with bromodifluoroacetic anhydride alters reactivity, yielding bromodifluoromethyl analogs (e.g., 70–80% vs. 2–5% radiochemical yields for ¹⁸F-labeled derivatives) .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and improves regioselectivity in heterocycle formation .

- Catalysis : Triethylamine (TEA) or DIPEA can enhance nucleophilicity during oxime activation .

How can computational tools predict the toxicity or bioactivity of this compound?

Q. Advanced Toxicity Profiling

- In silico models : Software like ProTox-II or ADMET predictors analyze acute toxicity (e.g., LD₅₀) and pharmacokinetic properties. For example, 1,2,4-triazole analogs showed low predicted toxicity (LD₅₀ > 2000 mg/kg), supporting their use in drug discovery .

- Docking studies : Molecular docking against targets like HIV-1 gp120 (for antiviral activity) or fungal enzymes (for antifungal activity) identifies potential bioactivity .

What methodologies resolve contradictions in spectroscopic data for structurally similar oxadiazoles?

Q. Advanced Data Analysis

- Multi-spectral correlation : Cross-referencing ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) resolves ambiguities. For example, distinguishing between regioisomers (3- vs. 5-substituted oxadiazoles) requires precise HRMS matching (e.g., exact mass 234.0681 for ethyl ester derivatives) .

- X-ray crystallography : Single-crystal analysis unambiguously confirms bond lengths and angles, as demonstrated for thiochromen-2-yl derivatives .

How can this compound be modified for applications in PET imaging or radiolabeling?

Q. Specialized Isotopic Labeling

- ¹⁸F incorporation : React bromodifluoromethyl precursors (e.g., ethyl 3-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate) with Cs¹⁸F in DMSO at 150°C. Decay-corrected radiochemical yields reach 2–5% after purification .

- Hydrolysis : Alkaline hydrolysis of the ethyl ester (1.0 N NaOH) generates carboxylic acid derivatives suitable for conjugation with targeting vectors .

What strategies explore the biological activity of this compound in antimicrobial or antiviral research?

Q. Advanced Bioactivity Screening

- Structure-activity relationship (SAR) : Introduce substituents (e.g., methoxy, fluoro) on the phenyl ring or replace the ester with amides to enhance membrane permeability. For example, N-(2-fluorophenyl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide exhibited fungicidal activity .

- In vitro assays : Test against Candida albicans (for antifungal activity) or HIV-1 entry inhibitors (e.g., gp120 binding assays) .

How do researchers address discrepancies in synthetic yields across different batches?

Q. Advanced Troubleshooting

- Byproduct analysis : LC-MS identifies side products like uncyclized oximes or hydrolyzed esters. Adjusting anhydride equivalents or reaction time minimizes these .

- Moisture control : Anhydrous Na₂SO₄ or molecular sieves prevent ester hydrolysis during workup .

- Statistical design : Use response surface methodology (RSM) to optimize variables (temperature, solvent ratio) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.